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Compound of Interest

Compound Name: Dihydro-beta-erythroidine

Cat. No.: B1215878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective total synthesis

of (+)-Dihydro-β-erythroidine (DHβE), a potent antagonist of the α4β2 nicotinic acetylcholine

receptor (nAChR). The focus of this document is the first enantioselective synthesis reported by

Clementson, Jessing, Pedersen, Vital, and Kristensen in 2019, a landmark achievement in the

synthesis of the Erythrina alkaloids.[1][2][3] Earlier notable approaches to the core structure,

including a racemic synthesis of β-erythroidine by Funk and an enantioselective synthesis of

(+)-β-erythroidine by Hatakeyama, laid important groundwork in this field.

Core Synthesis Strategy
The successful enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Vital,

Kristensen, and their team navigates the construction of the complex tetracyclic spiroamine

scaffold through a series of strategic bond formations. The retrosynthetic analysis reveals a

convergent approach, wherein the key stereocenter is established early and the intricate ring

system is assembled in a stepwise fashion.

Retrosynthetic Analysis
The core strategy hinges on a few key disconnections:

Ring D Formation: A late-stage palladium-catalyzed enolate coupling followed by

lactonization is envisioned to close the final D-ring.
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Ring C Construction: The spirocyclic core, containing the C-ring, is assembled via a

Dieckmann condensation and a subsequent reductive amination.

Ring A Synthesis: A ring-closing metathesis (RCM) reaction is employed to form the A-ring.

Stereocenter Induction: The crucial C5 stereocenter is set using a palladium-catalyzed

asymmetric allylic alkylation (AAA) of a prolinone derivative.

This strategic approach allows for the efficient and stereocontrolled construction of the target

molecule.
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Caption: Retrosynthetic analysis of (+)-Dihydro-β-erythroidine.

Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the enantioselective

total synthesis of (+)-Dihydro-β-erythroidine by Clementson et al.
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Step Reaction
Starting
Material(s
)

Product

Reagents
and
Condition
s

Yield (%)

Enantiom
eric
Excess
(%)

1

Asymmetri

c Allylic

Alkylation

Prolinone

derivative,

Allyl

acetate

Allyl

prolinone

[Pd(allyl)Cl]

₂, Ligand

(S)-tBu-

SIPHOS-

PE,

K₂CO₃,

THF

87 95

2

Dihydroxyl

ation &

Oxidative

Cleavage

Allyl

prolinone
Aldehyde

OsO₄

(cat.),

NMO,

NaIO₄,

THF/H₂O

85 -

3
Wittig

Reaction

Aldehyde,

(Bromomet

hyl)triphen

ylphospho

nium

bromide

Vinyl

bromide

n-BuLi,

THF
78 -

4

Ring-

Closing

Metathesis

Dienyl

prolinone

derivative

Cyclized A-

ring

Grubbs II

catalyst,

CH₂Cl₂

92 -

5
Reduction

of Lactam

Cyclized A-

ring

Cyclic

amine

LiAlH₄,

THF
95 -

6
Boc

Protection

Cyclic

amine

Boc-

protected

amine

(Boc)₂O,

Et₃N,

CH₂Cl₂

98 -
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7

Hydroborat

ion-

Oxidation

Boc-

protected

amine

Primary

alcohol

9-BBN,

THF then

H₂O₂,

NaOH

88 -

8

Oxidation

to

Aldehyde

Primary

alcohol
Aldehyde

Dess-

Martin

periodinan

e, CH₂Cl₂

94 -

9

Dieckmann

Condensati

on

Diester

precursor

β-keto

ester

KHMDS,

THF
75 -

10
Reductive

Amination

β-keto

ester

Spirocyclic

amine

NH₄OAc,

NaBH₃CN,

MeOH

65 (dr 4:1) -

11
N-

Alkylation

Spirocyclic

amine

N-alkylated

spiroamine

MeI,

K₂CO₃,

MeCN

89 -

12

Pd-

catalyzed

Enolate

Coupling

N-alkylated

spiroamine

, Aryl

bromide

Coupled

product

Pd(OAc)₂,

SPhos,

K₃PO₄,

Toluene

72 -

13
Lactonizati

on

Coupled

product

(+)-

Dihydro-β-

erythroidin

e

TFA,

CH₂Cl₂
85

>99 (after

recryst.)

Experimental Protocols
Detailed methodologies for the key experiments in the synthesis are provided below.

Step 1: Asymmetric Allylic Alkylation
To a solution of the prolinone derivative (1.0 eq) in THF was added K₂CO₃ (2.0 eq). In a

separate flask, [Pd(allyl)Cl]₂ (0.025 eq) and (S)-tBu-SIPHOS-PE (0.05 eq) were dissolved in
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THF and stirred for 20 minutes. This catalyst solution was then added to the prolinone mixture.

Allyl acetate (1.5 eq) was added dropwise, and the reaction was stirred at room temperature for

24 hours. The reaction was quenched with water and extracted with ethyl acetate. The

combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and

concentrated under reduced pressure. The crude product was purified by flash column

chromatography to afford the allyl prolinone.

Step 4: Ring-Closing Metathesis
To a solution of the dienyl prolinone derivative (1.0 eq) in degassed CH₂Cl₂ was added Grubbs

II catalyst (0.05 eq). The reaction mixture was stirred at 40 °C for 12 hours under an argon

atmosphere. The solvent was removed under reduced pressure, and the residue was purified

by flash column chromatography to yield the cyclized A-ring product.

Step 10: Reductive Amination
The β-keto ester (1.0 eq) and NH₄OAc (10.0 eq) were dissolved in methanol. The mixture was

stirred at room temperature for 30 minutes. NaBH₃CN (3.0 eq) was then added portionwise,

and the reaction was stirred for an additional 12 hours. The reaction was quenched by the

addition of saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic

layers were dried over Na₂SO₄, filtered, and concentrated. The resulting diastereomeric

mixture was separated by flash column chromatography to provide the desired spirocyclic

amine.

Step 12 & 13: Palladium-Catalyzed Enolate Coupling and
Lactonization
To a solution of the N-alkylated spiroamine (1.0 eq) and the aryl bromide (1.2 eq) in toluene

were added Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (2.5 eq). The mixture was

degassed and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction

was filtered through a pad of Celite and concentrated. The crude product was dissolved in

CH₂Cl₂ and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) was added dropwise, and the

reaction was stirred for 1 hour. The mixture was then carefully quenched with saturated

aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, filtered,

and concentrated. The final product, (+)-Dihydro-β-erythroidine, was purified by

recrystallization.
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Synthesis Workflow and Key Transformations
The following diagram illustrates the overall workflow of the enantioselective total synthesis,

highlighting the key transformations and the construction of the tetracyclic ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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